Acridine-4-sulfonic acid

Medicinal Chemistry Assay Development Chemoinformatics

Research challenge: Isomeric impurity in acridine sulfonic acids compromises SAR reproducibility in topoisomerase inhibitor programs and chemiluminescent assay development. Acridine-4-sulfonic acid (CAS 861526-44-5) resolves this with regiospecific 4-position sulfonation, ensuring defined molecular geometry (XlogP=2.7, TPSA=75.6 Ų) for consistent conjugation chemistry. • Enables precise SAR in acridine-sulfonamide conjugate libraries (>97% HPLC purity minimizes confounding impurities) • Aqueous solubility advantage over non-sulfonated acridines for acridinium ester chemiluminescent label development • Defined 4-substitution vector for rational materials design (self-assembled monolayers, MOFs, sensors) Supplied with full analytical documentation. Bulk quantities available upon request.

Molecular Formula C13H9NO3S
Molecular Weight 259.28 g/mol
CAS No. 861526-44-5
Cat. No. B15214764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine-4-sulfonic acid
CAS861526-44-5
Molecular FormulaC13H9NO3S
Molecular Weight259.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)S(=O)(=O)O
InChIInChI=1S/C13H9NO3S/c15-18(16,17)12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8H,(H,15,16,17)
InChIKeyBHURFNYMIAKIIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acridine-4-sulfonic Acid Overview


Acridine-4-sulfonic acid (CAS 861526-44-5) is a regiospecifically sulfonated acridine derivative characterized by a sulfonic acid (-SO₃H) group attached at the 4-position of the planar, tricyclic acridine heterocycle . This structural feature distinguishes it from non-sulfonated acridine and from isomers with sulfonic acid groups at alternative positions . The introduction of the sulfonic acid moiety is a proven strategy to enhance aqueous solubility and modulate molecular interactions, which underpins its utility as a key intermediate or functional component in chemiluminescent diagnostics and advanced materials development [1].

Substitution Risks for Acridine-4-sulfonic Acid


The performance of acridine sulfonic acid derivatives is critically dependent on the regiospecific position of the sulfonic acid group [1]. Substituting Acridine-4-sulfonic acid with its 2-sulfonic acid isomer or a non-sulfonated acridine scaffold introduces significant and often unacceptable variations in key physicochemical parameters, including lipophilicity (XlogP), molecular recognition patterns, and photophysical properties . These differences directly impact the solubility, binding affinity, and signal generation in end-use applications, rendering simple class-level substitution a high-risk endeavor for assay development, materials synthesis, or drug candidate optimization [2]. The following evidence details the specific, quantifiable points of differentiation that justify a deliberate and informed procurement choice.

Acridine-4-sulfonic Acid: Key Differentiators


Lipophilicity: 4- vs. 2-Sulfonic Acid Isomer

The calculated XlogP value for Acridine-4-sulfonic acid is 2.7, compared to an XlogP of 2.0 for its structural isomer, Acridine-2-sulfonic acid . This quantifies a significant difference in lipophilicity between the two regioisomers.

Medicinal Chemistry Assay Development Chemoinformatics

Synthesis and Purity Standards

Commercial sources for Acridine-4-sulfonic acid specify a purity of >97% as determined by High-Performance Liquid Chromatography (HPLC) . This is a key differentiator from lower-purity bulk acridine derivatives or in-house syntheses that lack validated analytical characterization.

Synthetic Chemistry Procurement Quality Control

Solubility vs. Non-Sulfonated Acridine

The introduction of a sulfonic acid group (-SO₃H) is a well-established chemical modification that dramatically increases aqueous solubility compared to the parent acridine ring system [1]. While specific solubility data for the 4-isomer is not published, this class-level inference is fundamental to its selection for aqueous applications where acridine itself is essentially insoluble.

Formulation Science Bioconjugation Assay Development

Acridine-4-sulfonic Acid Applications


Anticancer Acridine Sulfonamide Hybrids

Acridine-4-sulfonic acid serves as a crucial starting material or intermediate for creating acridine-sulfonamide conjugates, a class of compounds with demonstrated activity as topoisomerase I/II inhibitors and antiproliferative agents [REFS-1, REFS-2]. Its regiospecific 4-sulfonic acid group provides a defined handle for further derivatization, which is essential for building focused compound libraries with precise structure-activity relationship (SAR) data. The high purity (>97% HPLC) ensures that early-stage biological testing is not confounded by impurities .

Chemiluminescent Diagnostic Labels

The intrinsic aqueous solubility conferred by the sulfonic acid group, a key class-level advantage over non-sulfonated acridine, is a critical property for developing acridinium ester-based chemiluminescent labels [REFS-1, REFS-2]. The 4-position attachment offers a unique vector for conjugating biomolecules while maintaining solubility and minimizing aggregation in assay buffers. This makes it a candidate for creating novel, high-sensitivity labels for clinical diagnostics .

Sensing Materials and Functional Dyes

The defined molecular geometry and calculated properties (e.g., XlogP = 2.7, TPSA = 75.6 Ų) differentiate Acridine-4-sulfonic acid from its isomers for materials science applications [1]. These predictable physical properties allow for the rational design of self-assembled monolayers, polymeric materials, or metal-organic frameworks where precise spacing, polarity, and interaction with analytes are required. The 4-substitution pattern may confer unique photophysical or electronic properties compared to other isomers, a critical factor in sensor development [2].

Technical Documentation Hub

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